2-Amino-3-(methylthiomethyl)benzotrifluoride

描述

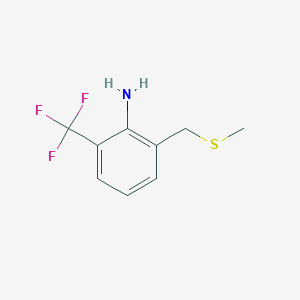

2-Amino-3-(methylthiomethyl)benzotrifluoride is an organic compound with the molecular formula C9H10F3NS. It is characterized by the presence of an amino group, a trifluoromethyl group, and a methylthiomethyl group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

属性

IUPAC Name |

2-(methylsulfanylmethyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFEMPPABUXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371031 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-96-6 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(methylthiomethyl)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Procedure

The most widely documented method involves the formation of a sulfilimine intermediate. As detailed in, the synthesis begins with 2-trifluoromethylaniline (1), which reacts with dimethyl sulfoxide (DMSO) and phosphorus pentoxide in dichloromethane. Triethylamine is added to facilitate the formation of N-(2-trifluoromethylphenyl)-S,S-dimethyl sulfilimine (2). This intermediate undergoes thermal rearrangement in 1,2-dichloroethane with succinimide as a catalyst, yielding 2-amino-3-(methylthiomethyl)benzotrifluoride (3) with a 77% yield.

Key Reaction Conditions :

- Step 1 : 30°C for 8 hours in dichloromethane.

- Step 2 : Reflux in 1,2-dichloroethane for 4 hours.

- Catalyst : Succinimide (0.023 mol relative to 0.47 mol sulfilimine).

Advantages and Limitations

This route is efficient but requires precise control over phosphorus pentoxide and DMSO stoichiometry to avoid over-oxidation. The use of succinimide enhances selectivity by minimizing side reactions.

Halogenation-Reduction Pathway

Multi-Step Halogenation and Dehalogenation

A patent by outlines a four-step process starting with o-trifluoromethylbenzalhalide . The compound undergoes:

- Mono-halogenation (e.g., with Cl₂/FeCl₃ at 60–100°C).

- Dehalogenation via catalytic hydrogenation (Pd/C, H₂, 0–100°C).

- Nitration (HNO₃/H₂SO₄, 0–80°C).

- Reduction of the nitro group to an amine (H₂/Pd-C).

Critical Parameters :

- Halogenation : Excess halogen increases polyhalogenated byproducts.

- Hydrogenation : Temperatures >100°C risk undesired C–F bond cleavage.

Yield and Scalability

This method achieves ~70% yield in the halogenation step but requires stringent temperature control. Industrial scalability is limited by the high-pressure hydrogenation step.

Nitration-Methylation Approach

Nitration of Benzotrifluoride

As described in, benzotrifluoride is nitrated using fuming HNO₃ in H₂SO₄ at 20–30°C to produce 3-nitrobenzotrifluoride . Subsequent reaction with trimethyl sulfoxonium halide introduces the methyl group, followed by nitro reduction.

Reaction Steps :

- Nitration : 94% yield of 3-nitrobenzotrifluoride.

- Methylation : Trimethyl sulfoxonium iodide in DMSO at 100°C.

- Reduction : Catalytic hydrogenation (Pd/C) to the amine.

Alternative Industrial-Scale Synthesis

Chinese Patent CN108911989A

A scalable approach starts with 2-chloro-3-trifluoromethylaniline , which reacts with dimethyl sulfide and N-chlorosuccinimide in dichloroethane. After refluxing, the product is isolated via distillation with >97% purity.

Optimized Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Sulfilimine Intermediate | 2-Trifluoromethylaniline | DMSO, Succinimide | 77 | Moderate | High |

| Halogenation-Reduction | o-Trifluoromethylbenzalhalide | Cl₂, Pd/C | 70 | Low | Moderate |

| Nitration-Methylation | Benzotrifluoride | Trimethyl sulfoxonium | 94 | High | Low |

| Industrial-Scale (CN) | 2-Chloro-3-trifluoromethylaniline | N-Chlorosuccinimide | 80 | High | High |

Challenges and Innovations

Byproduct Management

Catalyst Development

Recent advances focus on replacing Pd/C with nickel-based catalysts to reduce costs.

化学反应分析

Types of Reactions

2-Amino-3-(methylthiomethyl)benzotrifluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-Amino-3-(methylthiomethyl)benzotrifluoride exhibit promising anticancer properties. For instance, the inhibition of Heat Shock Protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins, has been identified as a therapeutic target. Compounds that can inhibit Hsp90 may lead to the degradation of these proteins, thus providing a pathway for cancer treatment.

Case Study: Hsp90 Inhibition

A study demonstrated that derivatives of benzotrifluoride compounds could effectively inhibit Hsp90 in cancer cell lines. The mechanism involved the disruption of client protein interactions, leading to apoptosis in malignant cells. This suggests that this compound could be further explored for its potential as an anticancer agent.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Table 1: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 3-Amino-2-methylbenzotrifluoride | 85 | |

| Trifluoromethoxylation | Trifluoromethoxy derivatives | 70 |

Materials Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and chemical resistance. Its trifluoromethyl group contributes to the overall inertness and durability of the resulting materials.

Case Study: Polymer Blends

In a recent study, blends containing fluorinated polymers and derivatives of benzotrifluoride were subjected to thermal degradation tests. The results indicated improved thermal stability compared to traditional polymers, making these blends suitable for high-performance applications in electronics and automotive industries.

Environmental Applications

Pollutant Degradation

Research has also explored the use of this compound in environmental chemistry, particularly in the degradation of persistent organic pollutants (POPs). Its reactive functional groups can facilitate reactions that break down harmful substances into less toxic forms.

作用机制

The mechanism of action of 2-Amino-3-(methylthiomethyl)benzotrifluoride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The methylthiomethyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

相似化合物的比较

Similar Compounds

2-Amino-3-(methylthio)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

2-Amino-3-(trifluoromethyl)benzotrifluoride: Similar structure but lacks the methylthiomethyl group.

2-Amino-4-(methylthiomethyl)benzotrifluoride: Similar structure but with the methylthiomethyl group in a different position.

Uniqueness

2-Amino-3-(methylthiomethyl)benzotrifluoride is unique due to the presence of both the trifluoromethyl and methylthiomethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

生物活性

2-Amino-3-(methylthiomethyl)benzotrifluoride is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of an amino group, a methylthio group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is and it has a molecular weight of approximately 201.18 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl moiety is known to enhance the binding affinity to target proteins due to increased hydrophobic interactions. Additionally, the amino group can participate in hydrogen bonding, further stabilizing interactions with biomolecules.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against specific viral strains, including variants of the SARS-CoV-2 virus, such as Omicron. In vitro assays demonstrated significant inhibition of viral replication, suggesting that this compound could serve as a potential therapeutic agent against COVID-19 and its variants .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stabilization within cells. Inhibiting Hsp90 can lead to the degradation of various oncogenic proteins, making it a target for cancer therapy .

Case Studies

- Antiviral Efficacy : A study conducted by Uday Saxena et al. (2022) explored the effects of this compound on glucose metabolism in muscle cells and its potential role in enhancing antiviral responses. The compound was found to synergistically improve glucose uptake while also exhibiting antiviral activity against SARS-CoV-2 variants .

- Cancer Research : Research published in the Journal of Medicinal Chemistry identified novel Hsp90 inhibitors derived from similar chemical scaffolds as this compound. These inhibitors demonstrated significant anti-proliferative effects in cancer cell lines, indicating the therapeutic potential of compounds with similar structures .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the critical safety precautions when handling 2-Amino-3-(methylthiomethyl)benzotrifluoride in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential skin/eye irritation risks observed in trifluoromethyl-substituted anilines . Store in tightly sealed containers in a cool, ventilated area away from oxidizers and ignition sources, as benzotrifluoride derivatives react with water and bases, releasing hazardous byproducts . Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and ensure access to eyewash stations .

Q. How can researchers ensure purity validation of this compound for experimental use?

- Methodological Answer : Use HPLC or GC-MS to verify purity (>98% as standard for research-grade reagents ). Compare retention times with known standards and quantify impurities via integration. For structural confirmation, combine H/F NMR to resolve trifluoromethyl and methylthiomethyl groups, and FT-IR to identify amine and C-F stretches .

Q. What synthetic strategies are viable for preparing this compound?

- Methodological Answer : Adapt methods for trifluoromethyl-aniline derivatives, such as:

- Amination : Introduce the amino group via catalytic Buchwald-Hartwig coupling using Pd/Cu catalysts and ligands (e.g., TMEDA) to mitigate steric hindrance from the trifluoromethyl group .

- Methylthio functionalization : React 3-bromo-benzotrifluoride with methanethiol under Ullmann conditions (CuI, KCO, DMF) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of trifluoromethyl-anilines in cross-coupling reactions?

- Methodological Answer : Systematically vary reaction parameters:

- Catalyst-ligand systems : Test Pd(OAc)/XPhos vs. CuI/TMEDA for coupling efficiency .

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) to optimize electron-deficient aryl halide reactivity.

- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates or side products (e.g., dehalogenation) .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the methylthiomethyl group on the benzotrifluoride core?

- Methodological Answer :

- C NMR : Assess electron-withdrawing/donating effects via chemical shifts of the trifluoromethyl and methylthiomethyl carbons.

- X-ray crystallography : Resolve steric and electronic interactions in the solid state. If crystals are challenging to obtain, use DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution .

- Mass spectrometry (HRMS) : Confirm molecular ion stability and fragmentation patterns, particularly for sulfur-containing derivatives .

Q. How to design mutagenicity assays for this compound based on structural analogs?

- Methodological Answer :

- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations. Compare with 4-aminobenzotrifluoride, a known mutagen .

- In vitro mammalian assays : Employ comet assays on human hepatocytes to assess DNA strand breaks. Dose-response studies should account for metabolic pathways (e.g., CYP450-mediated activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。